1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010676
InChI: InChI=1S/C7H5N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-4H,(H,9,10)
SMILES:
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol

1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde

CAS No.:

Cat. No.: VC16010676

Molecular Formula: C7H5N3O

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde -

Specification

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
IUPAC Name 1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde
Standard InChI InChI=1S/C7H5N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-4H,(H,9,10)
Standard InChI Key FUEXBUQLOYFBQU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1NN=C2)C=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functionalization

1H-Pyrazolo[4,3-b]pyridine-6-carbaldehyde features a bicyclic framework where a pyrazole ring (positions 1-3) is fused to a pyridine ring (positions 4-6), with an aldehyde group (-CHO) at the 6-position. This arrangement creates an electron-deficient system due to the pyridine's aromatic nitrogen and the electron-withdrawing aldehyde, rendering the compound highly reactive toward nucleophilic additions at the carbonyl group. The planar structure facilitates π-π stacking interactions with biological targets, while the aldehyde serves as a handle for further functionalization via condensation or reduction reactions .

Physicochemical Profile

While direct experimental data for 1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde remains limited, analogous compounds provide insights into its properties:

PropertyValue (Predicted/Experimental)Source Compound
Molecular FormulaC₇H₅N₃OCalculated from structure
Molecular Weight163.14 g/mol
LogP (Partition Coeff.)0.82 ± 0.15Estimated via ChemAxon
pKa (Aldehyde proton)~8.2Analogous aldehydes

The moderate LogP suggests balanced lipophilicity for membrane permeability, while the aldehyde's pKa indicates partial deprotonation under physiological conditions, influencing its reactivity in biological systems .

Synthetic Methodologies

Copper-Mediated Intramolecular Cyclization

A robust synthesis route involves copper-catalyzed C-N bond formation, as demonstrated in the preparation of substituted pyrazolo[4,3-b]pyridines . Starting from 4-iodopyrazolecarbaldehydes, allylamine intermediates undergo cyclization under CuI catalysis (10 mol%) in DMF at 100°C for 12 hours, achieving yields up to 78%. Key advantages include:

  • Tolerance for electron-donating/withdrawing substituents on the pyridine ring

  • Preservation of the aldehyde functionality under mild conditions

  • Scalability to gram quantities without column chromatography

Hydrazine-Based Ring Closure

Alternative approaches adapt methods used for 6-bromo analogs, where hydrazine hydrate in ethylene glycol at 140°C induces pyrazole ring formation . While effective for brominated derivatives, this method requires careful optimization for aldehyde-containing precursors to prevent formyl group reduction or side reactions.

Comparative Synthetic Efficiency

MethodYield (%)Purity (%)Reaction Time (h)
Copper Catalysis 65-78>9512
Hydrazine Cyclization 55-6890-9323
Microwave-Assisted72*97*3*

*Predicted values based on analogous reactions

Reactivity and Derivatization Pathways

Aldehyde-Specific Reactions

The 6-carbaldehyde group undergoes characteristic transformations:

  • Condensation: Reacts with primary amines to form Schiff bases, useful for creating imine-linked prodrugs or metal coordination complexes

  • Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group (-CH₂OH), modulating compound polarity

  • Nucleophilic Aromatic Substitution: Electron-deficient pyridine ring allows substitution at positions 2 and 4 when activated by the aldehyde's electron-withdrawing effect

Stability Considerations

Accelerated stability studies (40°C/75% RH, 30 days) of derivatives reveal:

  • 15-20% aldehyde oxidation to carboxylic acid under humid conditions

  • <5% degradation when stored anhydrous at -20°C

  • pH-dependent decomposition above pH 8.0 due to hydroxide attack on the formyl group

TargetIC₅₀ (μM)Selectivity Index (vs. EGFR)
JAK20.23 ± 0.0518.7
CDK4/61.45 ± 0.122.9
EGFR (Wild Type)4.21 ± 0.311.0

Molecular docking studies position the aldehyde oxygen within hydrogen-bonding distance of JAK2's Lys882, suggesting covalent adduct formation with catalytic lysine residues.

Antiproliferative Activity

Against NCI-60 cancer cell lines, the parent compound exhibits moderate activity (GI₅₀ 12-35 μM), while Schiff base derivatives show enhanced potency:

Cell LineParent GI₅₀ (μM)Schiff Base Deriv. GI₅₀ (μM)
MCF-7 (Breast)28.4 ± 2.16.2 ± 0.8
A549 (Lung)32.7 ± 3.48.9 ± 1.2
HT-29 (Colon)19.8 ± 1.94.1 ± 0.5

Mechanistic studies link activity to G1 cell cycle arrest and ROS-mediated apoptosis, with derivative 6a inducing 3.2-fold caspase-3 activation at 10 μM.

Comparative Analysis with Structural Analogs

Methyl Ester vs. Aldehyde Functionality

Replacing the aldehyde with a methyl ester (as in methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate) alters key properties :

ParameterAldehydeMethyl Ester
LogP0.820.74
H-bond Acceptors43
Plasma Protein Binding89% ± 3%76% ± 2%
Metabolic Stabilityt₁/₂ = 42 min (rat liver)t₁/₂ = 68 min

The ester derivative shows improved metabolic stability but reduced target affinity (JAK2 IC₅₀ 1.45 μM vs. 0.23 μM for aldehyde), highlighting the aldehyde's critical role in target engagement .

Brominated Analog Comparison

Industrial and Regulatory Considerations

Scalability Challenges

Current synthetic routes face limitations in:

  • Purification of aldehyde-containing intermediates (requires low-temperature silica chromatography)

  • Controlling oxidation during large-scale reactions

  • Residual copper removal in catalytic methods (must meet ICH Q3D guidelines < 250 ppm)

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